molecular formula C11H18O4 B068549 2,3,4-Triethoxy-4-methylcyclobut-2-en-1-one CAS No. 170117-93-8

2,3,4-Triethoxy-4-methylcyclobut-2-en-1-one

Cat. No.: B068549
CAS No.: 170117-93-8
M. Wt: 214.26 g/mol
InChI Key: CLHCLBCMVRJRHE-UHFFFAOYSA-N
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Description

2,3,4-Triethoxy-4-methyl-2-cyclobutenone is an organic compound with the molecular formula C11H18O4 It is a cyclobutenone derivative characterized by three ethoxy groups and a methyl group attached to the cyclobutenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Triethoxy-4-methyl-2-cyclobutenone typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of ethyl acetoacetate with ethyl orthoformate in the presence of a strong acid catalyst, followed by cyclization to form the cyclobutenone ring. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete cyclization.

Industrial Production Methods: Industrial production of 2,3,4-Triethoxy-4-methyl-2-cyclobutenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Triethoxy-4-methyl-2-cyclobutenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclobutenone ring to cyclobutane derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of cyclobutane derivatives.

    Substitution: Formation of substituted cyclobutenone derivatives.

Scientific Research Applications

2,3,4-Triethoxy-4-methyl-2-cyclobutenone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3,4-Triethoxy-4-methyl-2-cyclobutenone involves its interaction with specific molecular targets. The ethoxy groups and the cyclobutenone ring play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes or receptors, thereby exerting its biological effects.

Comparison with Similar Compounds

    2,3,4-Triethoxy-2-cyclobutenone: Similar structure but lacks the methyl group.

    2,3,4-Triethoxy-4-methyl-3-cyclobutenone: Similar structure but with a different position of the methyl group.

Uniqueness: 2,3,4-Triethoxy-4-methyl-2-cyclobutenone is unique due to the specific arrangement of its ethoxy and methyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

170117-93-8

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

2,3,4-triethoxy-4-methylcyclobut-2-en-1-one

InChI

InChI=1S/C11H18O4/c1-5-13-8-9(12)11(4,15-7-3)10(8)14-6-2/h5-7H2,1-4H3

InChI Key

CLHCLBCMVRJRHE-UHFFFAOYSA-N

SMILES

CCOC1=C(C(C1=O)(C)OCC)OCC

Canonical SMILES

CCOC1=C(C(C1=O)(C)OCC)OCC

Synonyms

2-Cyclobuten-1-one,2,3,4-triethoxy-4-methyl-(9CI)

Origin of Product

United States

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